

# A Technical Guide to the Chemical Synthesis and Purification of Pyraziflumid

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## Compound of Interest

Compound Name: *Pyraziflumid*

Cat. No.: *B610351*

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**Pyraziflumid**, with the experimental code NNF-0721, is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Nihon Nohyaku Co., Ltd.[1][2]. Chemically identified as N-(3',4'-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide, it is distinguished by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide group[1][3]. This compound demonstrates high efficacy against a wide spectrum of plant diseases caused by ascomycete and basidiomycete fungi, including gray mold, sclerotinia rot, and powdery mildew[3][4]. Registered and launched in Japan and South Korea in 2018, **Pyraziflumid** is recognized for its preventive, residual, and curative activities, making it a valuable tool in Integrated Pest Management (IPM) programs[1][2][5].

This technical guide provides an in-depth overview of the chemical synthesis, purification, and analysis of **Pyraziflumid**, intended for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Pyraziflumid** is presented below.

Property	Value	Reference
Common Name	Pyraziflumid	[1]
Experimental Code	NNF-0721	[1]
Chemical Name	N-(3',4'-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide	[2]
Molecular Formula	C <sub>18</sub> H <sub>10</sub> F <sub>5</sub> N <sub>3</sub> O	[2]
Melting Point	119–120°C	[3]
Water Solubility	2.32 mg/L (at 20°C)	[2]
Partition Coefficient	logP = 3.51 (at 25°C)	[2]

## Chemical Synthesis of Pyraziflumid

The synthesis of **Pyraziflumid** can be achieved through several routes. The primary methods involve the condensation of a pyrazine carboxylic acid derivative with a substituted biphenyl amine.

### Synthetic Pathways

Two primary routes, designated Route A and Route B, have been detailed for the synthesis of **Pyraziflumid**[1][3].

- Route A: This pathway involves the reaction of a methyl ester derivative of the pyrazine core, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2), with 3',4'-difluorobiphenyl-2-amine (4) in the presence of a base[3].
- Route B: This alternative synthesis involves the condensation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (3), obtained from the hydrolysis of the corresponding methyl ester (2), with 3',4'-difluorobiphenyl-2-amine (4)[1][3].

A foundational synthesis for the pyrazine building block starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes chlorination and a subsequent one-pot transformation to form the key pyrazine ester intermediate[5].



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Caption: Synthetic pathways for **Pyraziflumid**.

## Experimental Protocols

Route A: Synthesis from Methyl Ester[3]

- **Reactant Mixture Preparation:** A mixture is prepared with 3',4'-difluorobiphenyl-2-amine (4) (40.0 g, 195 mmol) and N,N-dimethylacetamide (40 mL).
- **Addition of Base:** To this mixture, 28% sodium methoxide in methanol (118 mL, 580 mmol) is added.

- Addition of Pyrazine Intermediate: Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2) (50.1 g, 243 mmol) is added to the reaction mixture.
- Reaction: The mixture is stirred at room temperature for 9 hours.
- Work-up and Extraction: The reaction mixture is poured into a solution of ice water (250 g) and concentrated HCl (50 mL). The product is then extracted with ethyl acetate.
- Washing: The organic extract is washed sequentially with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
- Purification: The resulting residue is recrystallized from heptane and ethyl acetate.

Parameter	Value	Reference
Starting Material	3',4'-difluorobiphenyl-2-amine (4)	[3]
Reagent	Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2)	[3]
Base	28% Sodium Methoxide in Methanol	[3]
Solvent	N,N-dimethylacetamide	[3]
Reaction Time	9 hours	[3]
Reaction Temperature	Room Temperature	[3]
Yield	86% (60.4 g)	[3]
Final Form	Pale yellow crystal	[3]

## Purification and Analysis

The final purity of **Pyraziflumid** is critical for its efficacy and safety. Purification is typically achieved through recrystallization or chromatography, while purity is assessed using advanced

analytical techniques.

## Purification Protocols

- Recrystallization: Following the primary synthesis reaction, the crude product is purified by recrystallization using a solvent system of heptane and ethyl acetate to yield a pale yellow crystalline solid[3].
- Silica Gel Chromatography: For the synthesis of **Pyraziflumid** derivatives, purification can be performed using silica gel chromatography with an eluent mixture of hexane and ethyl acetate (e.g., a 2:1 ratio)[3].

## Analytical Methods for Purity Assessment

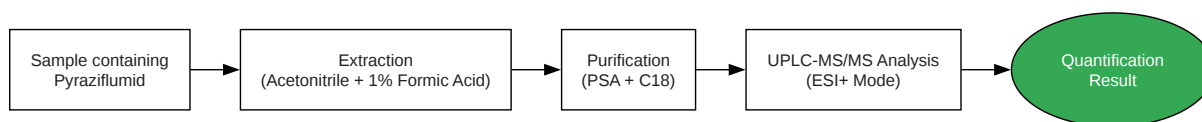
A sensitive method for the determination and quantification of **Pyraziflumid** residues in various samples has been developed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[6][7]. This method can be adapted for quality control and purity assessment of the synthesized compound.

### Sample Preparation (QuEChERS Method)[6]

- Extraction: Analytes are extracted from the sample matrix using acetonitrile containing 1% formic acid.
- Purification/Clean-up: The extract is purified using a combination of primary secondary amine (PSA) and octadecylsilane (C18) to remove interferences.

### Chromatographic Analysis[6]

- Technique: Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS).
- Ionization: Electrospray ionization (ESI) in positive mode.
- Elution Time: The compound is eluted in under 3.5 minutes.



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Caption: Analytical workflow for **Pyraziflumid**.

The validation of this analytical method demonstrates its reliability for monitoring **Pyraziflumid**.

Validation Parameter	Result	Reference
Linearity ( $R^2$ )	> 0.9916	[6]
Limit of Detection (LOD)	0.05 - 5 $\mu\text{g/kg}$	[6]
Limit of Quantification (LOQ)	10 $\mu\text{g/kg}$	[6]
Recoveries	74.4 - 105.1%	[6]
Relative Standard Deviations (RSD)	< 12.4%	[6]

This comprehensive approach to synthesis, purification, and analysis ensures the production of high-purity **Pyraziflumid** suitable for research, development, and commercial application in agriculture.

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